ETHYL 5-(2-METHOXYPHENYL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
ETHYL 5-(2-METHOXYPHENYL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the thiazolopyrimidine familyThe thiazolopyrimidine scaffold is a privileged structure in drug discovery due to its ability to interact with various biological targets .
Preparation Methods
The synthesis of ETHYL 5-(2-METHOXYPHENYL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid under solvent-free conditions . The reaction is promoted by microwave irradiation, which enhances the reaction rate and yields.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using reagents like halogens or alkylating agents.
Scientific Research Applications
ETHYL 5-(2-METHOXYPHENYL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a neuroprotective and anti-neuroinflammatory agent.
Biological Studies: The compound shows promise in inhibiting enzymes like tyrosinase, which is involved in melanin production.
Pharmaceutical Research: It is studied for its anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which is crucial in neuroinflammation . The compound also interacts with proteins like ATF4, which are involved in cellular stress responses .
Comparison with Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives such as:
- ETHYL (2E)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-(2-METHOXYBENZYLIDENE)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- ETHYL (2Z)-5-(2-METHOXYPHENYL)-7-METHYL-3-OXO-2-[(2Z)-3-PHENYL-2-PROPENYLIDENE]-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
These compounds share the thiazolopyrimidine core but differ in their substituents, which can significantly affect their biological activities and applications.
Properties
IUPAC Name |
ethyl 5-(2-methoxyphenyl)-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-3-28-21(26)18-19(14-9-5-4-6-10-14)23-22-24(17(25)13-29-22)20(18)15-11-7-8-12-16(15)27-2/h4-12,20H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKHPDUKGSUSNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)CS2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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